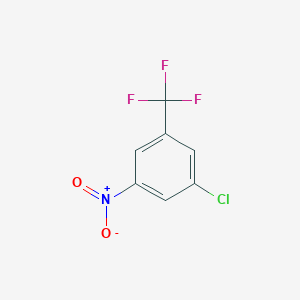
3-Chloro-5-nitrobenzotrifluoride
Cat. No. B3024581
:
401-93-4
M. Wt: 225.55 g/mol
InChI Key: ZQXCQTAELHSNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06706731B2
Procedure details


92 g (0.408 mol) of 5-chloro-3-trifluoromethyl-nitrobenzene in 1 l of methanol are hydrogenated in the presence of 10.17 g of Raney nickel. The reaction mixture is filtered through Celite/activated carbon and the residue washed with methanol. Concentration of the filtrate by evaporation yields the oily 5-amino-3-chloro-benzotrifluoride; 1H-NMR (DMSO-d6) δ6.80 (m, 3H), 5.92 (s, H2N).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>CO.[Ni]>[NH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[C:4]([C:11]([F:12])([F:13])[F:14])[CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
92 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)[N+](=O)[O-])C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
10.17 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered through Celite/activated carbon
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue washed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the filtrate by evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=C(C1)C(F)(F)F)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
